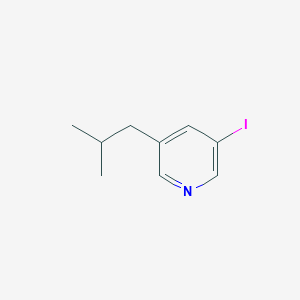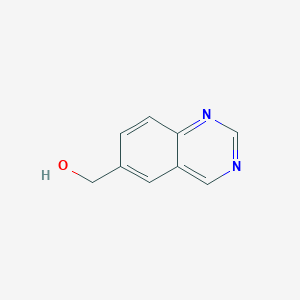
Quinazolin-6-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolin-6-ylmethanol: is a chemical compound belonging to the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives have been extensively studied due to their wide range of biological and pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including quinazolin-6-ylmethanol, can be achieved through various methods. One common approach involves the use of transition metal-catalyzed reactions. For instance, the synthesis of quinazoline derivatives can be carried out using palladium-catalyzed cross-coupling reactions, which involve the coupling of an aryl halide with an amine . Another method includes the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of quinazoline derivatives often involves large-scale synthesis using efficient and cost-effective methods. Metal-catalyzed reactions, such as those involving palladium or copper catalysts, are commonly employed due to their high efficiency and selectivity . Additionally, phase-transfer catalysis and ultrasound-promoted reactions are also used in industrial settings to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions: Quinazolin-6-ylmethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include quinazoline N-oxides, alcohol derivatives, and various substituted quinazoline compounds .
Applications De Recherche Scientifique
Chemistry: Quinazolin-6-ylmethanol and its derivatives are used as building blocks in the synthesis of more complex molecules. They serve as intermediates in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, quinazoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in inhibiting kinases and other enzymes involved in disease pathways .
Medicine: Quinazoline derivatives, including this compound, have been investigated for their anticancer properties. They have shown efficacy in inhibiting the growth of cancer cells and inducing apoptosis . Additionally, they are being explored for their potential in treating bacterial and viral infections .
Industry: In the industrial sector, quinazoline derivatives are used in the development of new materials, such as luminescent materials and biological imaging agents . Their unique chemical properties make them suitable for various applications in material science and nanotechnology .
Mécanisme D'action
The mechanism of action of quinazolin-6-ylmethanol involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes, including kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, this compound can disrupt cellular processes and induce cell death in cancer cells . Additionally, quinazoline derivatives can modulate receptor activity, leading to changes in cellular responses .
Comparaison Avec Des Composés Similaires
Pyrroloquinazoline: Pyrroloquinazoline compounds have a fused pyrrole ring and show potent inhibitory activity against various enzymes.
Imidazoquinazoline: Imidazoquinazoline derivatives are known for their strong inhibitory effects on specific molecular targets, such as kinases.
Uniqueness: this compound is unique due to its specific substitution pattern on the quinazoline ring, which can influence its biological activity and chemical reactivity. The presence of the methanol group at the 6-position of the quinazoline ring can enhance its solubility and interaction with molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H8N2O |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
quinazolin-6-ylmethanol |
InChI |
InChI=1S/C9H8N2O/c12-5-7-1-2-9-8(3-7)4-10-6-11-9/h1-4,6,12H,5H2 |
Clé InChI |
KKEREYVOSKILFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=NC=C2C=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)

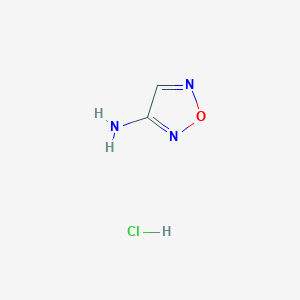




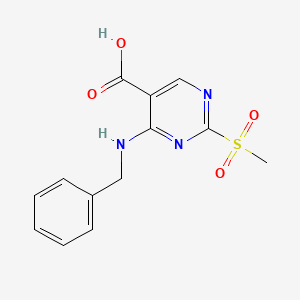
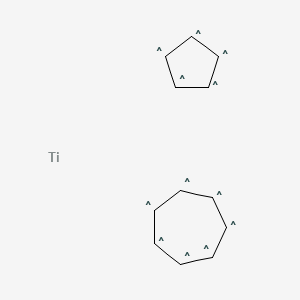
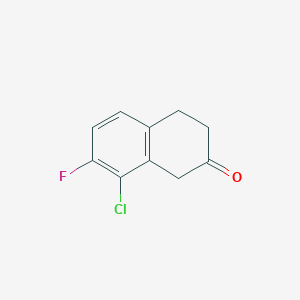

![3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13670100.png)
